molecular formula C21H15N3O4 B11015357 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11015357
M. Wt: 373.4 g/mol
InChI Key: KGLWQYHTUWNOQQ-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolo[3,4-c]pyridine core, which is a fused bicyclic system, and is substituted with a phenoxyphenyl group and an acetamide moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused bicyclic system.

    Introduction of the Phenoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a phenoxy group is introduced to the pyridine ring.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxyphenyl or pyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways. This includes its role in inhibiting specific enzymes or modulating signaling pathways.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of signaling pathways and cellular processes, ultimately resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid
  • 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives
  • 1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines

Uniqueness

What sets 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide apart from similar compounds is its specific substitution pattern and the presence of the phenoxyphenyl group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H15N3O4/c25-19(13-24-20(26)17-10-11-22-12-18(17)21(24)27)23-14-6-8-16(9-7-14)28-15-4-2-1-3-5-15/h1-12H,13H2,(H,23,25)

InChI Key

KGLWQYHTUWNOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(C3=O)C=NC=C4

Origin of Product

United States

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